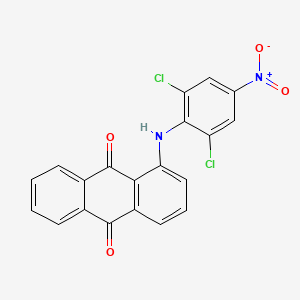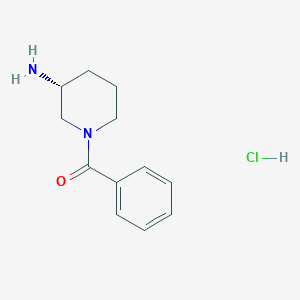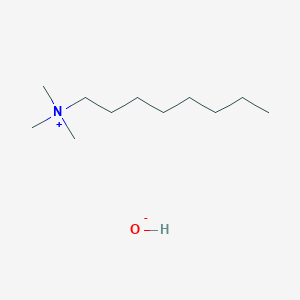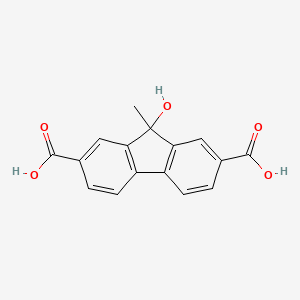![molecular formula C20H20N4O3S2 B13144263 3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one is a complex heterocyclic compound that features a unique combination of functional groups
Métodos De Preparación
The synthesis of 3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the thiadiazole ring.
Formation of the pyrimidine ring: This can be achieved through condensation reactions involving appropriate amines and aldehydes or ketones.
Functional group modifications: Hydroxylation and methoxylation reactions can be performed using suitable reagents and conditions to introduce the hydroxy and methoxy groups.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can reduce imine groups to amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules, such as proteins and nucleic acids, and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, which can affect metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence signal transduction pathways.
Interfering with nucleic acids: Binding to DNA or RNA, which can affect gene expression and protein synthesis.
The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparación Con Compuestos Similares
3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:
Thiadiazole derivatives: These compounds share the thiadiazole ring structure and may have similar chemical reactivity and biological activity.
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar applications in medicinal chemistry and organic synthesis.
Benzylthio compounds: These compounds share the benzylthio group and may have similar chemical properties and reactivity.
Propiedades
Fórmula molecular |
C20H20N4O3S2 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
3-benzylsulfanyl-6-[(3-hydroxy-4-methoxyphenyl)methyl]-5-imino-8,8a-dihydro-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H20N4O3S2/c1-27-16-8-7-13(10-15(16)25)9-14-17(21)24-19(22-18(14)26)29-23-20(24)28-11-12-5-3-2-4-6-12/h2-8,10,14,19,21,25H,9,11H2,1H3,(H,22,26) |
Clave InChI |
BQUJLBBNAZDPJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2C(=N)N3C(NC2=O)SN=C3SCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)

![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)

![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)



![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)




